2-(3,4-dimethylphenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine
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Overview
Description
(E)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylamine with 2-aminobenzoic acid to form the benzoxazole ring. This intermediate is then reacted with 3-nitrobenzaldehyde under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitrobenzoxazole derivatives.
Reduction: Formation of aminobenzoxazole derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
(E)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole ring may also play a role in stabilizing the compound and facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylphenylboronic acid: Shares the 3,4-dimethylphenyl group but lacks the benzoxazole and nitrophenyl groups.
2-Methoxyphenyl isocyanate: Contains a phenyl group with different substituents and functional groups.
Uniqueness
(E)-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE is unique due to its combination of a benzoxazole ring and nitrophenyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C22H17N3O3 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C22H17N3O3/c1-14-6-7-17(10-15(14)2)22-24-20-12-18(8-9-21(20)28-22)23-13-16-4-3-5-19(11-16)25(26)27/h3-13H,1-2H3 |
InChI Key |
RTZNKPRCNAVNJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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